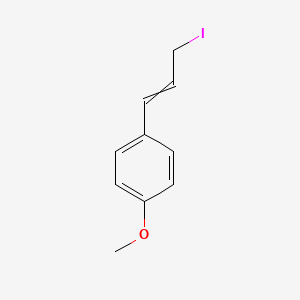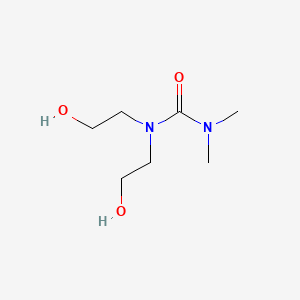
Urea, N,N-bis(2-hydroxyethyl)-N',N'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- is a chemical compound with the molecular formula C5H12N2O3. It is a derivative of urea, where the hydrogen atoms are replaced by hydroxyethyl and dimethyl groups. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- involves the reaction of ethylene glycol with cyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyethyl derivatives, while reduction may produce simpler amine compounds.
Applications De Recherche Scientifique
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a stabilizing agent for proteins and enzymes.
Medicine: It is used in the formulation of certain pharmaceuticals and as a component in drug delivery systems.
Industry: It is used in the production of cosmetics, particularly as an emollient and moisturizer.
Mécanisme D'action
The mechanism by which Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The hydroxyethyl groups enhance its solubility and ability to form hydrogen bonds, which can stabilize protein structures and improve their function. Additionally, the dimethyl groups may influence the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(2-hydroxyethyl)urea: This compound is similar in structure but lacks the dimethyl groups.
1,3-bis(2-hydroxyethyl)urea: Another similar compound with slight variations in the positioning of the hydroxyethyl groups.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer specific properties such as enhanced solubility and reactivity. These characteristics make it particularly useful in applications where stability and interaction with biological molecules are crucial.
Propriétés
Numéro CAS |
885024-91-9 |
|---|---|
Formule moléculaire |
C7H16N2O3 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1,1-bis(2-hydroxyethyl)-3,3-dimethylurea |
InChI |
InChI=1S/C7H16N2O3/c1-8(2)7(12)9(3-5-10)4-6-11/h10-11H,3-6H2,1-2H3 |
Clé InChI |
OSPRSYHXEUOSQA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


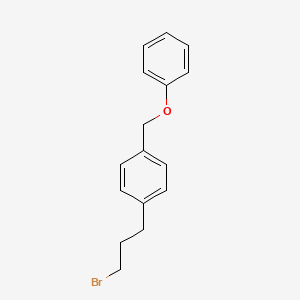
![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
amino]-](/img/structure/B14189303.png)
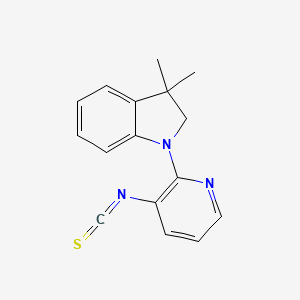
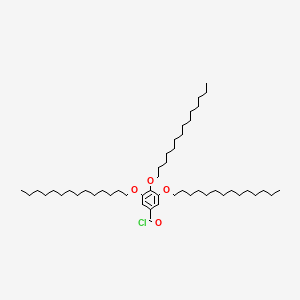

![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)
![6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14189338.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)
![N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14189342.png)
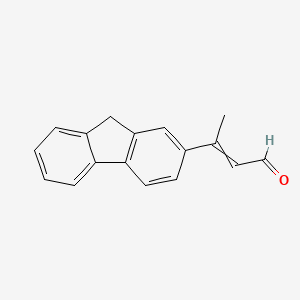
![3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B14189345.png)
